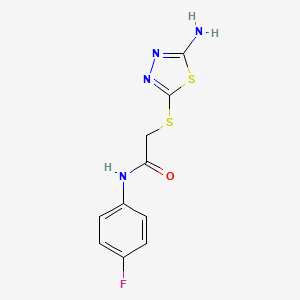

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

描述

Significance of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold represents a privileged structure in drug discovery due to its unique electronic configuration, metabolic stability, and capacity for diverse chemical modifications. This five-membered aromatic heterocycle contains two nitrogen atoms and one sulfur atom, enabling strong dipole interactions with biological targets. Over the past decade, derivatives of this core structure have demonstrated broad-spectrum pharmacological activities, including:

- Antimicrobial properties : 1,3,4-thiadiazole derivatives exhibit potent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL in optimized compounds.

- Anticancer potential : Structural analogs have shown cytotoxicity against leukemia cell lines (IC~50~ values 0.28-10 µg/mL) through kinase inhibition pathways.

- Central nervous system activity : Derivatives with electron-withdrawing substituents demonstrate anticonvulsant effects via GABA~A~ receptor modulation.

The scaffold's versatility stems from three modifiable positions (C2, C5, and N3), allowing systematic optimization of pharmacokinetic and pharmacodynamic properties. Recent advances in synthetic chemistry have enabled the development of hybrid molecules combining thiadiazole cores with pharmacophoric groups like fluorophenyl acetamides.

Rationale for Targeting 2-((5-Amino-1,3,4-Thiadiazol-2-yl)thio)-N-(4-Fluorophenyl)acetamide

This specific derivative combines three critical structural elements:

- 5-Amino substitution : Enhances hydrogen bonding capacity with biological targets while improving aqueous solubility.

- Thioether linkage : Increases metabolic stability compared to oxygen analogs, as demonstrated in comparative studies showing 3.2-fold longer plasma half-life.

- 4-Fluorophenyl acetamide group : Introduces hydrophobic interactions and electron-withdrawing effects that improve target binding affinity. Fluorine substitution specifically enhances blood-brain barrier penetration in related compounds (logP = 1.8 vs. 2.4 for non-fluorinated analogs).

Molecular docking simulations of analogous structures reveal strong interactions with TGF-β receptor kinase I (docking score -9.2 kcal/mol) through hydrogen bonds with Ser280 and Tyr282 residues. The compound's molecular weight (284.34 g/mol) and polar surface area (98.7 Ų) fall within optimal ranges for oral bioavailability as per Lipinski's rules.

Table 1 : Key physicochemical properties of this compound

| Property | Value | Relevance to Bioactivity |

|---|---|---|

| Molecular formula | C~10~H~9~FN~4~OS~2~ | Balanced hydrophobicity |

| logP | 1.9 ± 0.2 | Optimal membrane permeability |

| Hydrogen bond donors | 3 | Target interaction capacity |

| Hydrogen bond acceptors | 6 | Solubility and binding specificity |

| Rotatable bonds | 4 | Conformational flexibility |

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTAEOVGIVHVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292057-71-7 | |

| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-FLUOROPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-fluoroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: Possible applications in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Anticancer Activity :

- Target Compound Derivatives (4a–4k, ) : Exhibit antibacterial, antifungal, and anti-inflammatory activities. Derivatives with aryl substitutions (e.g., 4-nitrophenyl) show enhanced cytotoxicity via caspase activation .

- Compound 3 () : Induces apoptosis in glioma cells via Akt inhibition (86.52–92.36% activity), attributed to π-π interactions and hydrogen bonding with Akt’s active site .

- Compound 25 () : Demonstrates superior caspase-3/9 activation compared to the target compound, likely due to trifluoromethyl and chlorophenyl groups enhancing electrophilicity .

Antiproliferative Activity :

Structure-Activity Relationships (SAR)

Thiadiazole Core Modifications: 5-Amino Group (Target Compound): Enhances solubility and hydrogen-bond donor capacity, critical for target recognition . Ureido Substituents (4g–4j, ): Improve binding affinity to enzymes (e.g., tyrosine kinases) via additional hydrogen bonds . Halogenated Substituents (5e, 5j, ): Chlorine and fluorine atoms increase lipophilicity and metabolic stability .

Acetamide Side Chain Variations :

Pharmacological Potential and Limitations

- Target Compound : Versatile scaffold for derivatization but requires optimization for selective anticancer activity.

- Flufenacet () : Structurally similar (4-fluorophenyl and thiadiazole) but inhibits fatty acid elongation in yeast, highlighting substituent-dependent mechanistic divergence .

- Clinical Candidates : Compounds like 4g () and 25 () show promise but lack in vivo toxicity data.

生物活性

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. The structure of this compound suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₁₀H₉FN₄OS₂

- Molecular Weight : 284.336 g/mol

- CAS Number : 292057-71-7

Biological Activity Overview

The biological activities of 2-amino-1,3,4-thiadiazole derivatives have been extensively studied. These compounds exhibit a range of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole show significant antimicrobial properties against various bacterial and fungal strains. The presence of halogen substitutions on the phenyl ring enhances antibacterial activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 8d | A. niger | 32 | |

| 8e | C. albicans | 42 | |

| 19 | S. aureus | 62.5 | |

| 18a | Salmonella typhi | - |

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. A notable study demonstrated that certain compounds exhibited inhibitory effects on HIV replication in cell cultures.

Case Study: Inhibition of HIV-1

One study evaluated a series of thiadiazole derivatives against HIV-1 and found that while some compounds showed promising results, their activity was lower than that of established antiviral agents like zidovudine. This suggests that while the scaffold has potential, further optimization is necessary to enhance efficacy.

Anticancer Activity

The anticancer properties of 2-amino-1,3,4-thiadiazole derivatives have been highlighted in various studies. For instance, one derivative showed moderate cytotoxicity against human cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiadiazole ring and the substituents on the phenyl group significantly influence biological activity. For example:

- Halogen Substitution : Enhances antibacterial activity.

- Amine Modifications : Affect both antimicrobial and anticancer activities positively.

常见问题

What synthetic methodologies are recommended for preparing 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide?

Level : Basic

Methodological Answer :

A robust synthesis involves:

Condensation : Reacting 4-fluorophenylamine with chloroacetyl chloride to form the acetamide backbone.

Thiadiazole Formation : Cyclizing thiosemicarbazide derivatives under reflux with ethanol and acetic acid (2 drops) to generate the 1,3,4-thiadiazole ring.

Thioether Coupling : Introducing the thiol group via nucleophilic substitution with mercapto-thiadiazole intermediates.

Purification is achieved through recrystallization in aqueous ethanol (80% v/v), yielding ~70% pure product. Confirm purity via HPLC or melting point analysis (e.g., 490 K as in analogous compounds) .

How is the molecular structure of this compound validated in academic research?

Level : Basic

Methodological Answer :

Structural confirmation employs:

- Single-Crystal X-ray Diffraction (SCXRD) : Determine unit cell parameters (e.g., monoclinic system, space group P2₁/c), bond lengths, and dihedral angles (e.g., 86.82° between thiadiazole and fluorophenyl rings).

- Spectroscopy :

- ¹H/¹³C NMR : Verify proton environments (e.g., aromatic H at δ 6.8–7.4 ppm) and carbonyl signals (C=O at ~170 ppm).

- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C=S/C=O vibrations (~1650 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 281.31 for analogous structures) .

What intermolecular interactions stabilize the crystal lattice of this compound?

Level : Advanced

Methodological Answer :

The crystal packing is stabilized by:

- Hydrogen Bonds : N–H···O and C–H···O interactions (e.g., N5–H5···O4, 2.682 Å) forming R₁²(6) and R₂²(8) graph-set motifs.

- Stacking Interactions : π-π stacking along the b-axis between thiadiazole and fluorophenyl rings (distance ~3.5 Å).

- Van der Waals Forces : Contribute to 3D network cohesion.

Use Mercury software to analyze Hirshfeld surfaces and fingerprint plots for quantifying interaction contributions .

How do structural modifications influence the compound’s biological activity?

Level : Advanced

Methodological Answer :

- Thiadiazole Substitution : The 5-amino group enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., antimicrobial targets).

- Fluorophenyl Group : Electron-withdrawing F increases lipophilicity, improving membrane permeability (logP ~2.5 predicted).

- Thioether Linkage : Confers metabolic stability compared to ethers.

Assays :

What analytical techniques resolve contradictions in reported biological data?

Level : Advanced

Methodological Answer :

Contradictions in IC₅₀/MIC values arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).

- Solubility Issues : Use DMSO/water co-solvents (≤1% DMSO) to prevent aggregation.

- Metabolic Interference : Include control experiments with liver microsomes to assess stability.

Cross-validate findings via orthogonal assays (e.g., fluorescence-based enzymatic assays vs. cell viability) .

How is the compound’s reactivity in coordination chemistry exploited for drug design?

Level : Advanced

Methodological Answer :

The thiadiazole sulfur and amino groups act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺):

- Synthesis of Metal Complexes : React with metal salts (e.g., CuCl₂) in ethanol/water at 60°C.

- Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。